REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([CH:14]([F:16])[F:15])=[C:8]([CH:13]=1)[C:9]([O:11]C)=[O:10].C(N(CC)CC)C.[C:24](Cl)(=[O:28])[CH:25]([CH3:27])[CH3:26].[OH-].[Na+]>ClCCl>[F:15][CH:14]([F:16])[C:7]1[CH:6]=[CH:5][C:4]([CH2:3][NH:2][C:24](=[O:28])[CH:25]([CH3:27])[CH3:26])=[CH:13][C:8]=1[C:9]([OH:11])=[O:10] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC=1C=CC(=C(C(=O)OC)C1)C(F)F
|
Name
|
|
Quantity
|
1.51 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.571 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stir for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the resulting crude material in 1,4-dioxane (10 mL)
|
Type
|
STIRRING
|
Details
|
Stir the resulting suspension at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture under reduced pressure
|
Type
|
ADDITION
|
Details
|
treat the resulting residue with 1 N aqueous hydrochloric acid until the pH
|
Type
|
EXTRACTION
|
Details
|
Extract the resulting suspension with EtOAc (2×30 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with saturated aqueous NaCl (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C(=O)O)C=C(C=C1)CNC(C(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |